molecular formula C13H11NO2 B181838 Methyl 4-phenylpyridine-2-carboxylate CAS No. 18714-17-5

Methyl 4-phenylpyridine-2-carboxylate

Cat. No.: B181838
CAS No.: 18714-17-5
M. Wt: 213.23 g/mol
InChI Key: YXRDMGUQHSRTEQ-UHFFFAOYSA-N
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Description

Methyl 4-phenylpyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and a methyl ester group at the 2-position

Scientific Research Applications

Methyl 4-phenylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2- (4-methoxyphenyl)-6-phenylpyridine-4-carboxylate”, indicates that it is flammable and toxic if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 4-phenylpyridine-2-carboxylate are not fully understood yet. It is known that pyridine derivatives, to which this compound belongs, have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that MPP+, a closely related compound, acts by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that the reactions of 2-methylpyridines, a class of compounds to which this compound belongs, involve heterogeneous catalysis and/or a Ladenberg rearrangement .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that MPP+, a closely related compound, has long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It is known that MPP+, a closely related compound, causes parkinsonism in primates by killing certain dopamine-producing neurons in the substantia nigra .

Metabolic Pathways

The metabolic pathways of this compound are not well-understood. It is known that pyruvate, a hub of various endogenous metabolic pathways, is used as a precursor for pyruvate-derived compounds such as acetoin, 2,3-butanediol (2,3-BD), butanol, butyrate, and L-alanine biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that MPP+, a closely related compound, is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that MPP+, a closely related compound, interferes with oxidative phosphorylation in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenylpyridine-2-carboxylate typically involves the reaction of 4-phenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-phenylpyridine-2-carboxylic acid+methanolcatalystMethyl 4-phenylpyridine-2-carboxylate+water\text{4-phenylpyridine-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-phenylpyridine-2-carboxylic acid+methanolcatalyst​Methyl 4-phenylpyridine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: 4-phenylpyridine-2-carboxylic acid.

    Reduction: 4-phenylpyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine-2-carboxylic acid: The parent acid of Methyl 4-phenylpyridine-2-carboxylate.

    4-Phenylpyridine: Lacks the carboxylate group but shares the phenylpyridine core structure.

    Methyl 2-phenylpyridine-4-carboxylate: An isomer with the ester group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to the parent acid, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

methyl 4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDMGUQHSRTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609074
Record name Methyl 4-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18714-17-5
Record name Methyl 4-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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